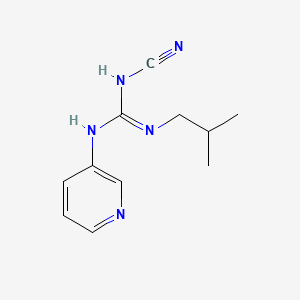
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is a compound that belongs to the class of guanidines Guanidines are known for their high basicity and ability to form stable cations
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the guanylation of amines. One common method is the reaction of cyanamide with amines in the presence of a catalyst such as scandium(III) triflate under mild conditions in water . Another method involves the use of lanthanide amides as catalysts for the guanylation of aromatic and secondary amines . Additionally, copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines has been reported .
Industrial Production Methods
Industrial production of guanidine derivatives often employs scalable and efficient methods. For example, the use of ytterbium triflate as a catalyst for the addition of amines to carbodiimides under solvent-free conditions provides high yields of trisubstituted guanidines . Another approach involves the use of chlorotrimethylsilane to generate reactive N-silylcarbodiimides capable of guanylating a variety of amines .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and pyridyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve mild temperatures and the use of solvents like ethanol or water.
Major Products
Major products formed from these reactions include oxo derivatives, amine derivatives, and substituted guanidines. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Wissenschaftliche Forschungsanwendungen
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(6-(4-chlorophenoxy)hexyl)-N’-cyano-N’'-4-pyridyl guanidine (CHS 828): A cytotoxic cyanoguanidine with anticancer properties.
Pinacidil: An antihypertensive agent that opens potassium channels.
Cimetidine: A histamine-II receptor antagonist used to treat ulcers.
Uniqueness
Guanidine, 2-cyano-1-isobutyl-3-(3-pyridyl)- is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its cyano group enhances its ability to participate in nucleophilic substitution reactions, while the pyridyl group allows for interactions with biological targets. This combination makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
60560-20-5 |
|---|---|
Molekularformel |
C11H15N5 |
Molekulargewicht |
217.27 g/mol |
IUPAC-Name |
1-cyano-2-(2-methylpropyl)-3-pyridin-3-ylguanidine |
InChI |
InChI=1S/C11H15N5/c1-9(2)6-14-11(15-8-12)16-10-4-3-5-13-7-10/h3-5,7,9H,6H2,1-2H3,(H2,14,15,16) |
InChI-Schlüssel |
WUEVGUGUDMCZSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN=C(NC#N)NC1=CN=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















